4,4'-Dipyridyl disulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Dissociation of GroEL:

GroEL is a protein complex that functions as a molecular chaperone in some bacteria. Molecular chaperones assist other proteins in folding into their proper three-dimensional structures. Researchers have found that 4,4'-dipyridyl disulfide can induce the dissociation of GroEL from its tetrameric form (four subunits) into individual monomers (single subunits). This process is useful for studying the structure and function of GroEL [Source: National Institutes of Health publication on Pubmed ""].

Modification of Gold Surfaces:

Gold surfaces are commonly used in biosensor design for their unique properties. 4,4'-Dipyridyl disulfide can be used to modify self-assembled monolayers on gold surfaces. These modified surfaces can then be used to attach biomolecules like proteins for further research into protein-protein interactions and other applications [Source: Santa Cruz Biotechnology product information ""].

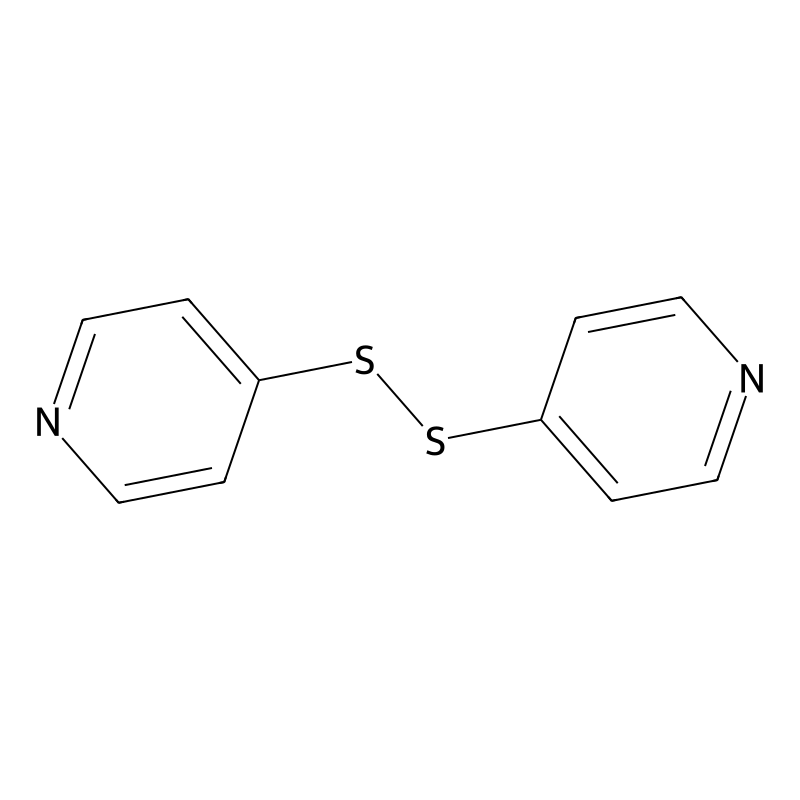

4,4'-Dipyridyl disulfide, also known as 4,4'-dithiodipyridine, is an organic compound with the molecular formula . It is characterized by two pyridine rings connected by a disulfide bond. This compound is classified within the broader category of organosulfur compounds, specifically as an organic disulfide. The structure features a six-member aromatic heterocyclic ring containing one nitrogen atom and five carbon atoms in each pyridine unit. Its unique properties arise from the presence of the disulfide linkage, which plays a crucial role in its chemical reactivity and biological activity .

4,4'-Dipyridyl disulfide is highly reactive and functions primarily as a thiol oxidant. It participates in thiol–disulfide exchange reactions, making it valuable for quantifying thiol groups in biochemical studies. This compound can react with thiol groups to form mixed disulfides, thus altering the redox state of cellular environments. The reactivity of 4,4'-dipyridyl disulfide is particularly pronounced at low pH levels, where it can induce oxidative stress in biological systems .

The biological activity of 4,4'-dipyridyl disulfide has been extensively studied due to its role as a thiol-specific oxidant. It has been shown to induce toxicity in various organisms, including yeast, where it impairs growth at concentrations as low as 10–16 μM. The mechanism behind this toxicity is linked to oxidative damage caused by the oxidation of cellular thiols. Moreover, it has been implicated in cellular signaling pathways that respond to oxidative stress, particularly through the activation of transcription factors like Yap1p .

4,4'-Dipyridyl disulfide can be synthesized through the oxidative dimerization of 4-thiopyridine. This reaction typically involves the use of an oxidizing agent that facilitates the formation of the disulfide bond between two thiol groups derived from 4-thiopyridine. The synthesis can be optimized by controlling reaction conditions such as temperature and pH to enhance yield and purity .

The applications of 4,4'-dipyridyl disulfide are diverse and include:

- Biochemical Research: Used as a reagent for measuring thiol concentrations and studying redox biology.

- Pharmaceutical Development: Investigated for its potential role in drug metabolism and activation processes.

- Material Science: Explored for use in creating cross-linked polymer networks due to its ability to form disulfide bonds.

Due to its reactivity and ability to modify thiols, it serves as an important tool in various fields of research .

Studies on the interactions of 4,4'-dipyridyl disulfide with biological molecules have revealed its capacity to modify proteins through thiol oxidation. These modifications can lead to changes in protein function and stability. For instance, it has been shown to affect the activity of enzymes involved in redox reactions and cellular detoxification pathways. Furthermore, its interactions with cellular components can influence signaling pathways related to oxidative stress responses .

Several compounds share structural similarities with 4,4'-dipyridyl disulfide, including:

- Dithiothreitol: A reducing agent used to maintain proteins in a reduced state.

- Cystamine: A compound that also contains a disulfide bond but is derived from cysteine.

- Thiodipropionic acid: A dicarboxylic acid with two thioether groups.

Comparison TableCompound Name Structure Type Primary Use Unique Features 4,4'-Dipyridyl Disulfide Organic Disulfide Redox biology research Highly reactive thiol oxidant Dithiothreitol Reducing Agent Protein stabilization Strong reducing agent that prevents oxidation Cystamine Organic Disulfide Antioxidant properties Contains two cysteine residues Thiodipropionic Acid Dicarboxylic Acid Antioxidant applications Acts as a chain-breaking antioxidant

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| 4,4'-Dipyridyl Disulfide | Organic Disulfide | Redox biology research | Highly reactive thiol oxidant |

| Dithiothreitol | Reducing Agent | Protein stabilization | Strong reducing agent that prevents oxidation |

| Cystamine | Organic Disulfide | Antioxidant properties | Contains two cysteine residues |

| Thiodipropionic Acid | Dicarboxylic Acid | Antioxidant applications | Acts as a chain-breaking antioxidant |

The uniqueness of 4,4'-dipyridyl disulfide lies in its specific reactivity with thiols and its application in studying redox states within biological systems. Its dual pyridine structure enhances its membrane permeability compared to other similar compounds .

Molecular Formula and Weight

4,4'-Dipyridyl disulfide exhibits the molecular formula C₁₀H₈N₂S₂, representing a symmetric organodisulfide compound [1] [2] [3]. The compound possesses a molecular weight of 220.31 grams per mole, as consistently reported across multiple chemical databases [1] [3] [10]. The exact mass determination yields 220.012894 atomic mass units, providing precise mass spectrometric identification parameters [2].

The molecular structure consists of ten carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two sulfur atoms arranged in a specific three-dimensional configuration [1] [2]. The Chemical Abstracts Service registry number 2645-22-9 uniquely identifies this compound in chemical literature and databases [1] [3] [13].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₈N₂S₂ | [1] [2] [3] |

| Molecular Weight | 220.31 g/mol | [1] [3] [10] |

| Exact Mass | 220.012894 amu | [2] |

| CAS Registry Number | 2645-22-9 | [1] [3] [13] |

| MDL Number | MFCD00006423 | [1] [3] [10] |

Structural Characteristics

Pyridine Rings Configuration

The molecular structure of 4,4'-Dipyridyl disulfide features two pyridine rings connected through a disulfide bridge at the 4-position of each ring [1] . Each pyridine ring represents a six-membered aromatic heterocyclic structure containing one nitrogen atom and five carbon atoms . The positioning of the disulfide linkage at the para-position (4-position) relative to the nitrogen atoms in both pyridine rings distinguishes this compound from other dipyridyl disulfide isomers [11] [12].

Crystallographic analysis reveals that the dihedral angle between the two pyridine ring planes measures 84.13 degrees, indicating a nearly perpendicular orientation of the aromatic systems [8] [22]. This angular relationship contributes to the gauche conformation adopted by the molecule [8]. The pyridine rings maintain planarity with minimal deviation from their ideal aromatic geometry [6].

The International Union of Pure and Applied Chemistry name for this compound is 4-(pyridin-4-yldisulfanyl)pyridine, which accurately describes the structural connectivity [2] [10]. The nitrogen atoms in the pyridine rings occupy positions that enable hydrogen bonding interactions with neighboring molecules in crystalline arrangements [6] [8].

Disulfide Bond Properties

The central disulfide bond in 4,4'-Dipyridyl disulfide exhibits characteristic properties of organodisulfide linkages [8]. X-ray crystallographic studies determine the carbon-sulfur-sulfur-carbon torsion angle to be 91.95 degrees, confirming the gauche conformation of the disulfide bridge [8] [22]. This torsional angle aligns with the preferred geometry for disulfide bonds, which typically adopt dihedral angles near ±90 degrees [35] [38].

The disulfide bond length measures approximately 2.03 Ångströms, consistent with typical sulfur-sulfur bond distances in organic disulfides [38]. The bond dissociation energy of disulfide bonds generally ranges around 60 kilocalories per mole, making them significantly weaker than carbon-carbon or carbon-hydrogen bonds [38]. This relative weakness contributes to the chemical reactivity of the compound, particularly in thiol-disulfide exchange reactions .

The electron-withdrawing nature of the pyridine rings influences the electronic properties of the disulfide bond [18]. Electrochemical studies demonstrate that 4,4'-Dipyridyl disulfide exhibits a discharge voltage plateau of 2.45 volts in lithium battery applications, higher than simple alkyl disulfides due to the electron-withdrawing pyridine groups [18].

| Structural Parameter | Value | Reference |

|---|---|---|

| C-S-S-C Torsion Angle | 91.95° | [8] [22] |

| Dihedral Angle Between Rings | 84.13° | [8] [22] |

| S-S Bond Length | ~2.03 Å | [38] |

| Discharge Voltage Plateau | 2.45 V | [18] |

Nomenclature and Synonyms

4,4'-Dipyridyl disulfide is known by numerous systematic and trivial names in chemical literature [11] [12] [13]. The International Union of Pure and Applied Chemistry name 4-(pyridin-4-yldisulfanyl)pyridine provides the most systematic nomenclature [2] [10]. Alternative systematic names include 1,2-di(pyridin-4-yl)disulfane and pyridine, 4,4'-dithiobis- [11] [12] [13].

Common trivial names encompass 4,4'-dithiodipyridine and 4,4'-dithiopyridine [11] [12] [13]. The commercial designation Aldrithiol-4 frequently appears in biochemical literature, distinguishing it from the 2,2'-isomer known as Aldrithiol-2 [11] [13]. Additional synonyms include bis(4-pyridyl) disulfide, di(4-pyridyl) disulfide, and 4-pyridyl disulfide [11] [12].

The compound appears in various databases under different nomenclature systems [11] [12]. The Simplified Molecular Input Line Entry System representation C1=CN=CC=C1SSC2=CC=NC=C2 provides a unique string identifier for computational applications [10] [11]. The International Chemical Identifier key UHBAPGWWRFVTFS-UHFFFAOYSA-N serves as a universal identifier across chemical databases [1] [2] [10].

| Name Type | Examples | Reference |

|---|---|---|

| IUPAC Name | 4-(pyridin-4-yldisulfanyl)pyridine | [2] [10] |

| Systematic Names | 1,2-di(pyridin-4-yl)disulfane; pyridine, 4,4'-dithiobis- | [11] [12] |

| Common Names | 4,4'-dithiodipyridine; Aldrithiol-4 | [11] [13] |

| Trade Names | bis(4-pyridyl) disulfide; di(4-pyridyl) disulfide | [11] [12] |

Structural Comparison with Related Compounds

Comparison with 2,2'-Dipyridyl Disulfide

2,2'-Dipyridyl disulfide represents the positional isomer of 4,4'-dipyridyl disulfide, differing in the attachment position of the disulfide bridge to the pyridine rings [14]. While both compounds share the identical molecular formula C₁₀H₈N₂S₂ and molecular weight of 220.31 grams per mole, their structural arrangements and properties differ significantly [14]. The 2,2'-isomer connects the disulfide bridge at the ortho-position relative to the nitrogen atoms, compared to the para-position in the 4,4'-isomer [14].

The melting point differences between these isomers reflect their distinct crystal packing arrangements [14]. 2,2'-Dipyridyl disulfide melts at 56-58 degrees Celsius, considerably lower than the 75-79 degrees Celsius melting range of 4,4'-dipyridyl disulfide [1] [14]. This difference indicates stronger intermolecular interactions in the 4,4'-isomer crystal structure [1] [14].

Electrochemical properties reveal identical discharge voltage plateaus of 2.45 volts for both isomers in lithium battery applications [18]. However, 2,2'-dipyridyl disulfide demonstrates superior cycling stability, retaining 69% capacity over 500 cycles compared to the 4,4'-isomer [18]. Theoretical simulations suggest that lithium pyridine-2-thiolate, the discharge product of 2,2'-dipyridyl disulfide, forms more compact clusters through nitrogen-lithium-sulfur bridges, reducing dissolution in liquid electrolytes [18].

The chemical reactivity patterns differ between the isomers due to the accessibility of the disulfide bond [14]. 2,2'-Dipyridyl disulfide functions as a common reagent in peptide chemistry for oxidation-reduction condensations and disulfide-linked heterodimer formation [14]. The ortho-positioning facilitates intramolecular interactions that can accelerate disulfide bond formation in peptide systems [14].

| Property | 4,4'-Dipyridyl Disulfide | 2,2'-Dipyridyl Disulfide | Reference |

|---|---|---|---|

| Melting Point | 75-79°C | 56-58°C | [1] [14] |

| Discharge Voltage | 2.45 V | 2.45 V | [18] |

| Capacity Retention (500 cycles) | Lower | 69% | [18] |

| Primary Application | Thiol oxidant | Peptide chemistry | [14] |

Relationship to Other Organodisulfides

4,4'-Dipyridyl disulfide belongs to the broader class of organodisulfides, which encompasses compounds containing the characteristic R-S-S-R' functional group [32] [36]. Organodisulfides represent a diverse family of compounds where sulfur atoms form chains with organic groups at either end, with the chain length ranging from two to twenty or more sulfur atoms [36]. The classification system places disulfides as the simplest members of this family, containing only the essential sulfur-sulfur bond [32].

The pyridine substituents in 4,4'-dipyridyl disulfide confer unique electronic properties compared to aliphatic organodisulfides [15] [18]. Comparative studies of organosulfur compounds as cytochrome P450 inhibitors demonstrate that 4,4'-dipyridyl disulfide exhibits exceptional potency with a Ki value of 60 nanomoles, significantly lower than simple dialkyl disulfides [15]. This enhanced activity results from the electron-withdrawing nature of the pyridine rings, which increases the electrophilicity of the disulfide bond [15].

Structural comparisons with related heteroaromatic disulfides reveal the influence of ring substitution patterns on molecular properties [18]. The nitrogen-containing heterocycles in dipyridyl disulfides provide higher discharge voltage plateaus in electrochemical applications compared to purely hydrocarbon-based disulfides [18]. Diphenyl disulfide exhibits a lower discharge voltage of 2.20 volts, demonstrating the electron-withdrawing effect of nitrogen substitution [18].

The conformational flexibility of 4,4'-dipyridyl disulfide differs from rigid cyclic disulfides such as lipoic acid [36]. While cyclic disulfides experience ring strain that affects their redox properties, the acyclic nature of dipyridyl disulfides allows for greater conformational freedom [36]. This flexibility enables the gauche conformation observed in crystallographic studies, which represents the energetically preferred arrangement for acyclic disulfides [8] [35].

| Disulfide Type | Example | Discharge Voltage | Structural Feature | Reference |

|---|---|---|---|---|

| Aromatic Nitrogen | 4,4'-Dipyridyl disulfide | 2.45 V | Electron-withdrawing rings | [18] |

| Aromatic Carbon | Diphenyl disulfide | 2.20 V | Phenyl substituents | [18] |

| Aliphatic | Di-n-propyl disulfide | Lower | Alkyl chains | [15] |

| Cyclic | Lipoic acid | Variable | Ring strain effects | [36] |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant